molecular formula C14H23N B3287768 1-(4-Isobutylphenyl)-2-methylpropan-1-amine CAS No. 847837-44-9

1-(4-Isobutylphenyl)-2-methylpropan-1-amine

Cat. No.: B3287768
CAS No.: 847837-44-9
M. Wt: 205.34 g/mol
InChI Key: HFNQOEAJQAHGHO-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is structurally related to ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)

Mechanism of Action

1-(4-Isobutylphenyl)-2-methylpropan-1-amine, also known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Target of Action

Ibuprofen primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen works by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is capable of eliciting stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The inhibition of COX enzymes by ibuprofen disrupts the Arachidonic Acid pathway , leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.

Pharmacokinetics

Ibuprofen exhibits marked stereoselectivity in its pharmacokinetics. It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to increased clearance and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For instance, the presence of ibuprofen in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Furthermore, the photodegradation of ibuprofen in aqueous solutions has been studied, indicating that environmental factors such as light intensity can influence the degradation and hence the environmental impact of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isobutylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isobutylacetophenone.

    Reduction: The carbonyl group of 4-isobutylacetophenone is reduced to form 1-(4-isobutylphenyl)ethanol.

    Amination: The hydroxyl group of 1-(4-isobutylphenyl)ethanol is then converted to an amine group through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Isobutylphenyl)-2-methylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a widely used NSAID.

    4-Isobutylacetophenone: A precursor in the synthesis of ibuprofen and related compounds.

Uniqueness

1-(4-Isobutylphenyl)-2-methylpropan-1-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its analogs like ibuprofen. This uniqueness makes it valuable in the development of new pharmaceuticals and organic synthesis methodologies .

Properties

IUPAC Name

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNQOEAJQAHGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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